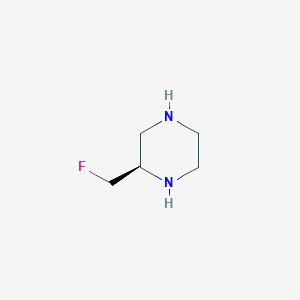

(R)-2-(Fluoromethyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11FN2 |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

(2R)-2-(fluoromethyl)piperazine |

InChI |

InChI=1S/C5H11FN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2/t5-/m0/s1 |

InChI Key |

ONUCCUGDWPXAJG-YFKPBYRVSA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CF |

Canonical SMILES |

C1CNC(CN1)CF |

Origin of Product |

United States |

Exploration of R 2 Fluoromethyl Piperazine As a Medicinal Chemistry Building Block

Integration of (R)-2-(Fluoromethyl)piperazine into Novel Pharmaceutical Scaffolds

The incorporation of the this compound moiety into larger molecules provides a versatile platform for developing new therapeutic agents. The piperazine (B1678402) core can act as a central scaffold or as a linker connecting different pharmacophoric elements. A patent for the synthesis of piperazine derivatives explicitly includes the fluoromethyl group as a possible substituent on the carbon skeleton, underscoring its relevance as a building block for pharmaceutical manufacturing. google.com

The presence of the fluoromethyl group at the C-2 position introduces several desirable features. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Furthermore, the stereochemistry at the C-2 position provides a defined three-dimensional vector for substituents, which can be crucial for achieving selective interactions with chiral biological targets like enzyme active sites or receptor binding pockets. While specific drugs containing this exact moiety are not yet prevalent in publicly available literature, the integration of similar fluorinated piperazine scaffolds is an active area of research, as seen in the development of novel imaging agents and antiplasmodial candidates.

Table 1: Potential Applications of this compound in Pharmaceutical Scaffolds

| Therapeutic Area | Scaffold Example | Rationale for Inclusion of Fluorinated Piperazine |

|---|---|---|

| Oncology (Imaging) | Quinolinecarboxamide Core | Introduction of fluorine for 18F-labeled PET tracers; piperazine acts as a linker. |

| Infectious Diseases | Hydroxyethylamine Analogs | Piperazine core links pharmacophores; fluorine enhances metabolic stability and binding. |

| Neuroscience | Arylpiperazine Derivatives | Piperazine core is a classic CNS pharmacophore; fluoromethyl group can improve blood-brain barrier permeability and metabolic profile. |

Functionalization and Derivatization Strategies for Enhanced Biological Activity

The true utility of this compound as a building block lies in the ease with which it can be functionalized at its two nitrogen atoms and, more recently, at the carbon atoms of the ring itself.

The secondary amines of the piperazine ring are readily derivatized through standard synthetic methodologies such as N-alkylation, N-arylation, acylation, and reductive amination. nih.gov These substitutions are critical for modulating the pharmacological profile of the final compound.

N-Arylation: The introduction of an aryl group, often a phenyl or pyridinyl ring, is a common feature in many central nervous system (CNS) active drugs. The electronic nature of the aryl substituent (whether it is electron-donating or electron-withdrawing) can significantly influence the basicity (pKa) of the distal nitrogen atom, which in turn affects solubility and target engagement.

N-Alkylation/Acylation: Substitution with alkyl or acyl groups can alter the lipophilicity, size, and hydrogen bonding capacity of the molecule. For instance, attaching a bulky group can provide selectivity for a specific receptor subtype by sterically blocking access to others. Acylation, which forms an amide bond, neutralizes the basicity of the nitrogen and introduces a planar, rigidifying element with hydrogen bonding capabilities. nih.gov

Table 2: Influence of N-Substitution on the Properties of Piperazine-Based Ligands

| Substitution Pattern | Method | Impact on Properties |

|---|---|---|

| N1-Aryl, N4-Alkyl | Buchwald-Hartwig or SNAr followed by reductive amination | Modulates pKa, lipophilicity, and receptor selectivity. Often used in CNS targets. |

| N1,N4-Diaryl | Sequential SNAr reactions | Can create rigid ligands for specific receptor pockets. |

| N1-Acyl, N4-Aryl | Acylation followed by N-arylation | Reduces basicity of N1, introduces H-bond acceptor/donor, can induce conformational changes. |

| N1-Alkyl, N4-H | Mono-alkylation | Retains a secondary amine for H-bonding or further functionalization. |

While N-substitution is the most common derivatization strategy, advanced synthetic methods now allow for the modification of the carbon framework of the piperazine ring. C-H functionalization techniques, often employing photoredox catalysis, enable the introduction of new substituents directly onto the carbon atoms of the heterocycle. This approach opens up new avenues for exploring chemical space and generating structural diversity that is not accessible through N-substitution alone. Applying these methods to the this compound scaffold could allow for the introduction of additional groups at the C-3, C-5, or C-6 positions, further refining the shape and pharmacophoric features of the molecule to optimize target interactions.

Influence of the Fluorine Atom and Fluoroalkyl Group on Ligand-Target Interactions

The monofluoromethyl group (-CH₂F) possesses a unique combination of electronic and steric properties that distinguish it from both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group. nih.gov

The high electronegativity of the fluorine atom imparts a significant inductive electron-withdrawing effect, making the C-F bond highly polarized. nih.gov This has several consequences:

Modulation of Basicity: The inductive pull of the fluoromethyl group can lower the pKa of the adjacent secondary amine (N1), making it less basic compared to a simple 2-methylpiperazine. This subtle tuning of basicity can be critical for optimizing pharmacokinetic properties and reducing off-target effects, such as hERG channel binding.

Dipole Moment: The introduction of the C-F bond creates a strong local dipole moment, which can influence long-range electrostatic interactions with a target protein and affect membrane permeability.

The piperazine ring typically adopts a stable chair conformation. A substituent at the C-2 position, such as the fluoromethyl group, can exist in either an axial or equatorial position.

Equatorial Preference: In an unsubstituted piperazine, the fluoromethyl group is expected to predominantly occupy the more sterically favorable equatorial position to minimize gauche interactions with the rest of the ring. The energetic preference for this conformation is described by its conformational free energy, or "A-value."

N-Acylation Induced Switch: A powerful strategy in medicinal chemistry involves the acylation of the adjacent nitrogen (N1). This creates a planar amide bond, which can introduce significant steric strain (known as A(1,3) or pseudo-allylic strain) with an equatorial substituent at the C-2 position. To alleviate this strain, the piperazine ring can invert its conformation, forcing the C-2 fluoromethyl group into the axial position. researchgate.net This conformational switch provides a reliable method for rigidly orienting the fluoromethyl group and any substituent on the N4-nitrogen in a defined three-dimensional space, which can be exploited to achieve high-affinity and selective binding to a biological target. nih.govscispace.com This control over molecular shape is a key advantage of using C-2 substituted piperazine building blocks.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of R 2 Fluoromethyl Piperazine Derivatives

Systematic Elucidation of Pharmacophoric Requirements for Specific Biological Targets

The development of a pharmacophore model for (R)-2-(fluoromethyl)piperazine derivatives would be a critical first step in elucidating their SAR for any given biological target. A pharmacophore model identifies the essential spatial arrangement of molecular features, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are necessary for biological activity.

For this compound, key pharmacophoric features would likely include:

The two nitrogen atoms of the piperazine (B1678402) ring, which can act as hydrogen bond acceptors and/or be protonated at physiological pH, forming cationic centers that can interact with negatively charged residues in a target protein.

The (R)-configured stereocenter at the 2-position, which dictates a specific three-dimensional orientation of the fluoromethyl group.

Systematic modification of the substituents at the N1 and N4 positions of the piperazine ring would be necessary to map the pharmacophoric space. For instance, attaching various aromatic or aliphatic groups could probe for hydrophobic pockets or π-stacking interactions within the binding site of a target protein.

Investigation of Stereochemical Influence on Potency and Selectivity

Stereochemistry is a critical determinant of pharmacological activity, and this is particularly true for chiral molecules like this compound. The spatial arrangement of the fluoromethyl group in the (R)-enantiomer versus the (S)-enantiomer would lead to different interactions with a chiral biological target, such as a receptor or enzyme.

It is well-established that enantiomers can exhibit significantly different potency, efficacy, and even toxicity profiles. For example, in the case of the NK1 receptor antagonist Vestipitant, the specific stereochemistry of its piperazine and other chiral centers is crucial for its high affinity and long duration of action. A comparative study of the (R)- and (S)-enantiomers of 2-(fluoromethyl)piperazine derivatives would be essential to determine the optimal stereochemistry for a desired biological effect. Such studies would likely reveal that one enantiomer fits more snugly into the binding pocket of the target, leading to a more stable drug-target complex and higher potency.

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. libretexts.org For this compound derivatives, a QSAR study would involve synthesizing a library of analogs with diverse physicochemical properties and measuring their biological activity.

The descriptors used in a QSAR model for this class of compounds could include:

Electronic descriptors: Hammett constants, dipole moment, and atomic charges to quantify the electronic effects of substituents.

Steric descriptors: Molar refractivity, Taft steric parameters, and molecular volume to describe the size and shape of the molecules.

Hydrophobic descriptors: LogP or distribution coefficients (logD) to model the lipophilicity of the compounds.

A statistically validated QSAR model could then be used to predict the activity of unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent at the N4 position leads to enhanced activity up to a certain point, after which activity plateaus or decreases (a "hydrophobic cliff").

Computational Chemistry Approaches in SAR Analysis

Computational chemistry offers powerful tools to investigate the SAR of this compound derivatives at the molecular level.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies could be used to:

Identify the most likely binding pose of the ligand in the active site of the target.

Elucidate the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex.

Explain the observed differences in activity between different derivatives and between the (R)- and (S)-enantiomers.

For example, a docking study might show that the fluoromethyl group of the (R)-enantiomer forms a crucial hydrogen bond with a specific amino acid residue in the binding pocket, an interaction that is not possible for the (S)-enantiomer.

Molecular Dynamics Simulations to Understand Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. MD simulations can be used to:

Analyze the conformational changes that occur in both the ligand and the protein upon binding.

Calculate the binding free energy, which can provide a more accurate prediction of ligand affinity than docking scores alone.

Investigate the role of solvent molecules in the binding process.

By simulating the behavior of the this compound derivative in the dynamic environment of the binding site, researchers can gain a deeper understanding of the molecular determinants of its biological activity.

Enzyme Inhibition and Receptor Modulation by R 2 Fluoromethyl Piperazine Analogues

Selective Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Analogues of (R)-2-(fluoromethyl)piperazine have been investigated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of monoamine neurotransmitters. A number of piperazine-containing compounds have demonstrated potent and selective inhibition of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases.

For instance, a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety were synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. mdpi.com Several of these compounds exhibited high selectivity for MAO-B. One of the most potent compounds in this series, T6, which features a meta-bromo substitution on a phenyl ring, displayed an IC50 value of 0.013 µM for MAO-B and was found to be a reversible and competitive inhibitor with a Ki value of 0.0071 µM. mdpi.com Another compound, T3, with a para-chloro substitution, also showed significant and selective MAO-B inhibition with an IC50 of 0.039 µM and a Ki of 0.014 µM. mdpi.com

Furthermore, a study on piperazine-substituted chalcones identified compounds with remarkable MAO-B inhibitory activity. nih.govnih.gov Compounds PC10 and PC11, which contain a fluorine and a trifluoromethyl group respectively, demonstrated potent MAO-B inhibition with IC50 values of 0.65 µM and 0.71 µM. nih.gov Kinetic studies revealed them to be reversible and competitive inhibitors. nih.gov Another study on N-methyl-piperazine chalcones also identified potent and selective MAO-B inhibitors, with compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) showing an IC50 of 0.71 µM and a Ki of 0.21 µM. nih.gov

The following table summarizes the MAO inhibitory activity of selected this compound analogues.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| T6 | 1.57 | 0.013 | 0.0071 | 120.8 |

| T3 | 4.19 | 0.039 | 0.014 | 107.4 |

| PC10 | >10 | 0.65 | 0.63 | >15.4 |

| PC11 | >10 | 0.71 | 0.53 | >14.1 |

| 2k | >40 | 0.71 | 0.21 | >56.3 |

Modulation of Neurotransmitter Receptors (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

The piperazine (B1678402) moiety is a common feature in many ligands for serotonin and dopamine receptors, suggesting that analogues of this compound could also exhibit activity at these targets. Research has shown that N-phenylpiperazine derivatives can bind with varying affinities to different subtypes of these receptors.

A study focusing on novel multi-target ligands for schizophrenia investigated indazole and piperazine scaffolds for their affinity to dopamine D2 and various serotonin receptors. researchgate.net While not containing a fluoromethyl group, these analogues provide insight into how substitutions on the piperazine ring influence receptor binding. For example, compound 1 in this study, which has a trifluoromethylphenyl group attached to the piperazine, showed high affinity for the D2 receptor (pKi = 8.16). researchgate.net

Another study on N-phenylpiperazine benzamide (B126) analogues explored their binding selectivity for D2 and D3 dopamine receptors. lww.com The affinity of these compounds was found to be influenced by the substituents on the phenyl ring. For instance, a 2-fluorophenyl piperazine derivative (compound 7a) exhibited a Ki value of 14.3 nM at the 5-HT1A serotonin receptor. lww.com

The following table presents the binding affinities of selected piperazine analogues at serotonin and dopamine receptors.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 1 (D2AAK3 analogue) | Dopamine D2 | 6.9 |

| Compound 7a | Serotonin 5-HT1A | 14.3 |

Interaction with Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Analogues of this compound have also been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

A series of N-methyl-piperazine chalcones were found to be dual inhibitors of MAO-B and cholinesterases. nih.gov Compound 2n, a 2-fluoro-5-bromophenyl derivative, effectively inhibited AChE with an IC50 of 4.32 µM and was a mixed-type inhibitor with a Ki of 0.82 µM. nih.gov Another compound in the series, 2o, showed remarkable inhibition of BChE with an IC50 of 1.19 µM. nih.gov

In a separate study, piperazine-substituted chalcones were also investigated for their cholinesterase inhibitory activity. nih.gov While most compounds in this series were weak inhibitors, compound PC4 demonstrated an AChE inhibition of 56.6% at 10 µM, with an IC50 value of 8.77 µM. nih.gov

The following table summarizes the cholinesterase inhibitory activity of selected piperazine analogues.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | AChE Ki (µM) |

|---|---|---|---|

| 2n | 4.32 | - | 0.82 |

| 2o | 3.87 | 1.19 | - |

| PC4 | 8.77 | >50 | - |

Inhibition of Bacterial Phosphopantetheinyl Transferases and Other Microbial Enzymes

For instance, benzothiazinone-piperazine hybrids have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov Compound 18 in this series, N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e] mdpi.comnih.govthiazin-2-yl)piperazine-1-carbothioamide, demonstrated potent inhibition of MTB DNA gyrase with an IC50 of 0.51 µM. nih.gov

Another study focused on piperazine derivatives as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). One of the synthesized compounds exhibited moderate antimycobacterial activity. researchgate.net These findings suggest that the piperazine scaffold can be a valuable component in the design of inhibitors for various essential microbial enzymes.

Investigation of Other Enzyme and Receptor Targets

The therapeutic potential of this compound analogues extends beyond the aforementioned targets. For example, piperazine-chalcone hybrids have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. Several compounds in this class exhibited potent VEGFR-2 inhibition, with IC50 values in the sub-micromolar range. For example, compound Ve showed an IC50 of 0.57 µM, comparable to the known VEGFR-2 inhibitor Sorafenib.

Furthermore, a study on 4-acyl-2-substituted piperazine urea (B33335) derivatives, previously identified as antiviral agents, explored their potential as anticancer agents. nih.gov Several of these compounds demonstrated selective cytotoxic activity against breast cancer cells. nih.gov This highlights the versatility of the substituted piperazine scaffold in targeting a diverse array of biological molecules and pathways.

Analytical and Spectroscopic Characterization of R 2 Fluoromethyl Piperazine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a complete analysis of (R)-2-(Fluoromethyl)piperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the piperazine (B1678402) ring and the fluoromethyl group. The integration of these signals would correspond to the number of protons in each environment. Coupling constants would reveal the spatial relationships between neighboring protons.

¹³C NMR (Carbon NMR): This experiment would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, distinct signals would be expected for the carbons of the piperazine ring and the fluoromethyl group. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant.

¹⁹F NMR (Fluorine NMR): As a fluorine-containing compound, ¹⁹F NMR would be a crucial tool. It would show a signal for the fluorine atom in the fluoromethyl group. The chemical shift of this signal would be characteristic of the electronic environment of the fluorine atom. Furthermore, the signal would likely appear as a triplet due to coupling with the two adjacent protons of the fluoromethyl group.

Hypothetical NMR Data Table for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | Data not available | Data not available | Data not available | CH₂F |

| Data not available | Data not available | Data not available | Piperazine-H | |

| ¹³C | Data not available | Data not available | Data not available | CH₂F |

| Data not available | Data not available | Data not available | Piperazine-C | |

| ¹⁹F | Data not available | Data not available | Data not available | CH₂F |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity of the atoms within the molecule. For a chiral molecule like this compound, advanced NMR techniques, potentially using chiral solvating agents, could be employed to confirm the stereochemistry, although this is more commonly determined by chiral chromatography or X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₅H₁₁FN₂), HRMS would be expected to provide an exact mass that corresponds to this formula.

Hypothetical HRMS Data Table for this compound

| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |

| ESI+ | Data not available | Data not available | [C₅H₁₁FN₂ + H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the secondary amines in the piperazine ring), C-H stretching (from the alkyl groups), and a strong C-F stretching band.

Hypothetical IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | N-H stretch |

| Data not available | Data not available | C-H stretch |

| Data not available | Data not available | C-F stretch |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a compound. For a chiral compound, chiral HPLC is essential for separating the enantiomers and determining the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. A successful chiral HPLC method would show two distinct peaks for the (R) and (S) enantiomers of 2-(Fluoromethyl)piperazine, allowing for the calculation of the e.e. of the (R)-enantiomer.

Hypothetical Chiral HPLC Data Table for 2-(Fluoromethyl)piperazine

| Enantiomer | Retention Time (min) | Area (%) |

| This compound | Data not available | Data not available |

| (S)-2-(Fluoromethyl)piperazine | Data not available | Data not available |

| Enantiomeric Excess (e.e.) of (R)-enantiomer | Data not available |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its absolute stereochemistry and detailed information about bond lengths, bond angles, and the conformation of the piperazine ring, which is expected to adopt a chair conformation.

Hypothetical X-ray Crystallography Data Table for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Prospective Applications and Future Directions in R 2 Fluoromethyl Piperazine Research

Design and Synthesis of Combinatorial Libraries Utilizing the Chiral Scaffold

The (R)-2-(Fluoromethyl)piperazine scaffold represents a valuable starting point for the construction of combinatorial libraries aimed at discovering new bioactive molecules. The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. nih.govmdpi.com However, the majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the carbon positions largely unexplored. mdpi.comnih.govrsc.org This makes C-substituted chiral piperazines like this compound particularly attractive for generating novel chemical entities with unique three-dimensional structures.

The synthesis of combinatorial libraries based on this scaffold can be achieved through a de novo assembly of the piperazine ring using multicomponent reactions, which allows for the introduction of diversity at multiple positions. acs.org Alternatively, a building block approach can be employed, where the pre-formed this compound core is functionalized, typically at the nitrogen atoms, to generate a library of analogues. acs.org Screening of such libraries has proven effective; for instance, libraries featuring piperazine scaffolds have been shown to yield compounds with broad-spectrum antibacterial activity against ESKAPE pathogens. nih.gov

The introduction of the fluoromethyl group at a stereocenter adds a layer of complexity and specificity, potentially leading to improved binding affinity and selectivity for biological targets. The strategic design of libraries around this chiral core allows for a systematic exploration of the chemical space to identify potent and selective drug leads. nih.gov

Development of this compound as a Privileged Ligand for Novel Therapeutic Areas

The concept of a "privileged ligand" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine moiety is a classic example of such a structure, appearing in a vast number of approved drugs targeting a wide range of receptors and enzymes. nih.govresearchgate.netjocpr.com The this compound scaffold inherits these advantageous properties while introducing unique features conferred by the chiral fluoromethyl group.

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. d-nb.info The highly polarized C-F bond can influence basicity (pKa), conformation, and metabolic stability. d-nb.info In the context of the piperazine ring, a fluoromethyl substituent at the C-2 position can:

Alter the pKa of the adjacent nitrogen atom, which can fine-tune interactions with the biological target.

Introduce a favorable conformational bias through stereoelectronic effects, locking the molecule into a bioactive conformation. d-nb.info

Block metabolic oxidation at the substituted position, potentially increasing the drug's half-life.

These attributes make this compound an excellent candidate for developing ligands for novel therapeutic areas, particularly in neuropharmacology, where piperazine derivatives have historically shown significant promise. eurekaselect.combohrium.com Its ability to form specific hydrogen bonds and engage in favorable dipole interactions, combined with the improved pharmacokinetic profile, positions it as a superior scaffold for targeting challenging proteins. researchgate.net

Advancements in Asymmetric Fluorination Methodologies Relevant to Piperazines

The synthesis of enantiomerically pure this compound relies on robust methods for asymmetric fluorination. Significant progress has been made in this area, moving from stoichiometric chiral reagents to more efficient catalytic approaches. nih.govacs.org These advancements are critical for the scalable and cost-effective production of chiral fluorinated building blocks for drug discovery.

Modern asymmetric fluorination techniques relevant to the synthesis of this compound and related N-heterocycles can be broadly categorized:

Metal-Catalyzed Fluorination : This approach utilizes a chiral ligand complexed to a transition metal to create a chiral environment. The substrate is activated through enolate formation, allowing for a highly controlled enantioselective reaction with an electrophilic fluorinating agent. nih.govacs.org

Organocatalysis : Chiral amines or other small organic molecules are used to catalyze the fluorination of prochiral substrates. This method avoids the use of metals and often proceeds under mild conditions. epfl.ch

Electrophilic Fluorinating Reagents : The development of stable and easy-to-handle electrophilic fluorine sources, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has been instrumental in the advancement of catalytic asymmetric fluorination. nih.govacs.org

The table below summarizes key features of different catalytic approaches applicable to the synthesis of chiral fluorinated N-heterocycles.

| Catalytic Approach | Catalyst Type | Common Fluorinating Agents | Key Advantages |

| Metal Catalysis | Chiral Palladium, Copper, or Titanium complexes | NFSI, Selectfluor | High enantioselectivity, well-defined catalytic cycles. nih.govacs.org |

| Organocatalysis | Chiral amines (e.g., proline derivatives), Cinchona alkaloids | NFSI, N-Fluoropyridinium salts | Metal-free, mild reaction conditions, operational simplicity. nih.govepfl.ch |

| Phase-Transfer Catalysis | Chiral phosphoric acids | Selectfluor | Effective for specific substrate classes, allows for unique reaction pathways. nih.gov |

These methodologies provide a powerful toolkit for chemists to synthesize this compound and its derivatives with high enantiopurity, enabling their exploration in various drug discovery programs.

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

This compound is an ideal candidate for use in both Fragment-Based Drug Discovery (FBDD) and scaffold hopping strategies due to its combination of desirable features.

In FBDD , small, low-complexity molecules (fragments) are screened for weak but efficient binding to a biological target. The this compound structure possesses key characteristics of an effective fragment: it has a low molecular weight, contains pharmacophoric features (hydrogen bond donors and acceptors), and provides a 3D architecture from its chiral center. Once a fragment hit is identified, it can be elaborated or linked with other fragments to generate a potent lead compound. The synthesis of di-substituted piperazines with two chiral centers has been successfully used in FBDD to develop potent lead molecules, demonstrating the utility of such scaffolds. astx.com

Scaffold hopping is a strategy used to replace the core structure of a known active compound with a novel scaffold while retaining its biological activity. niper.gov.in This is often done to improve properties, escape existing patent protection, or discover new chemical space. The this compound core could serve as a bioisosteric replacement for other cyclic amines like piperidines or morpholines. For example, hopping from a metabolically labile aromatic scaffold to a more robust piperazine can enhance metabolic stability. niper.gov.in The unique stereochemical and electronic properties of the fluoromethyl group can also lead to improved potency and selectivity compared to the original scaffold. dundee.ac.uk

The table below illustrates how this compound fits into these modern drug design paradigms.

| Drug Design Strategy | Application of this compound |

| Fragment-Based Drug Discovery (FBDD) | Serves as a chiral, 3D-rich fragment for initial screening. The two nitrogen atoms and the fluoromethyl group provide vectors for synthetic elaboration into more potent leads. astx.com |

| Scaffold Hopping | Acts as a novel replacement for existing cyclic amine scaffolds (e.g., piperidine, pyrrolidine) to improve pharmacokinetic properties, potency, or to create new intellectual property. niper.gov.indundee.ac.uk |

The versatility of the this compound scaffold ensures its continued relevance and application in the ever-evolving landscape of medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.